methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride
Description
Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride (CAS 1909306-16-6) is a crystalline organic compound with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Its structure comprises a benzoate ester core substituted with a methyl group at the 2-position and an aminomethyl group at the 4-position (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents, making it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science applications .
Key properties include:
- Purity: ≥95%
- Functional Groups: Ester (–COOCH₃), primary amine (–CH₂NH₂·HCl), and methyl (–CH₃) substituents.
- Applications: Used in drug discovery (e.g., as a building block for kinase inhibitors) and polymer chemistry due to its dual reactivity (amine for nucleophilic reactions, ester for hydrolysis or transesterification) .
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-8(6-11)3-4-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKXUCBJESPONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride typically involves the esterification of 4-(aminomethyl)-2-methylbenzoic acid. One common method is the reaction of 4-(aminomethyl)-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for regenerating the free acid form, which is often required for subsequent synthetic steps in pharmaceutical applications.
Acidic Hydrolysis
-
Conditions : Reflux with hydrochloric acid (HCl) in aqueous methanol.
-
Product : 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride.
-
Notes : The reaction preserves the hydrochloride salt form of the amine.
Basic Hydrolysis
-
Conditions : Treatment with sodium hydroxide (NaOH) at 5–10°C, followed by pH adjustment to 10–11 .
-
Product : Sodium 4-(aminomethyl)-2-methylbenzoate.
-
Efficiency : High yields (88–89%) are achieved when coupled with solvent extraction using methylene chloride .
Buchwald–Hartwig Amination Coupling
The primary amine participates in palladium-catalyzed cross-coupling reactions with aryl halides, forming C–N bonds essential for constructing complex heterocycles.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexenylchlorobenzene | Pd/C catalyst, base, toluene, 80°C | N-cyclohexenylbenzamide derivative | 88–89% |
Key Insights :
-
The reaction requires precise temperature control (5–10°C) during workup to isolate the organic phase efficiently .
-
The hydrochloride form may necessitate deprotonation with a mild base (e.g., K₂CO₃) to activate the amine nucleophile.
Oxidation Reactions
The aminomethyl group and aromatic methyl substituent can undergo oxidation, though specific pathways depend on reaction conditions.
Aminomethyl Oxidation
-
Oxidizing Agent : KMnO₄ in acidic medium.
-
Product : 4-(Nitroso/nitro)-2-methylbenzoic acid derivatives (theoretical pathway, pending experimental validation).
Methyl Group Oxidation
-
Oxidizing Agent : CrO₃ or O₂ with catalytic vanadium.
-
Product : 4-(Aminomethyl)phthalic acid (hypothetical product; not directly reported in sources).
Salt Metathesis
The hydrochloride counterion can be exchanged via reactions with stronger acids or metal salts.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium sulfate (Na₂SO₄) | Aqueous ethanol, RT | 4-(Aminomethyl)-2-methylbenzoate sulfate |
Industrial Relevance : Salt forms are optimized for solubility and stability in formulation processes .
Alkylation and Acylation of the Amine
The primary amine undergoes nucleophilic substitution or acylation to yield secondary amines or amides.
Alkylation
-
Reagent : Methyl iodide (CH₃I).
-
Conditions : DMF, K₂CO₃, 60°C.
-
Product : N-Methyl-4-(aminomethyl)-2-methylbenzoate (theoretical).
Acylation
-
Reagent : Acetyl chloride (CH₃COCl).
-
Conditions : Dichloromethane, triethylamine, 0°C.
-
Product : N-Acetyl-4-(aminomethyl)-2-methylbenzoate (theoretical).
Reductive Amination
While not directly documented for this compound, reductive amination using aldehydes/ketones and NaBH₃CN could modify the amine group, expanding its utility in medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Intermediates :
- Antiviral Drug Development :
- Antimicrobial Properties :
Case Study 1: Synthesis of Antibiotics
Research has indicated that this compound can be utilized in synthesizing antibiotics based on quinoline and indole structures. The compound's functional groups facilitate reactions that yield antibiotic properties, enhancing its pharmaceutical relevance .
A study evaluated the biological activity of derivatives synthesized from this compound. The results demonstrated significant activity against various bacterial strains, supporting its potential use as an antimicrobial agent .
Data Table: Comparison of Synthesis Routes
| Synthesis Method | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Esterification with HCl | 88-89% | Reflux at boiling point | Efficient for large-scale production |
| Catalytic Hydrogenation | Variable | Specific catalyst required | Useful for diverse derivatives |
| Hydrolysis Reaction | High | Mild conditions | Regenerates acid function |
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The methyl group in the target compound is electron-donating, stabilizing the aromatic ring, whereas the chloro substituent in [849020-92-4] is electron-withdrawing, increasing reactivity in electrophilic substitutions . Solubility: The hydrochloride salt form (target compound) improves water solubility compared to non-ionic analogs like [849020-92-4]. Vanillylamine’s phenolic –OH group further enhances solubility but introduces susceptibility to oxidation .
Functional Group Reactivity: The ester group in all compounds allows hydrolysis to carboxylic acids, useful in prodrug designs. The aminomethyl group in the target compound enables conjugation (e.g., peptide coupling), while the aminoethoxy chain in [5] offers flexibility for spacer design in drug-linker systems .
Biological Activity
Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparisons with similar compounds.
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 201.65 g/mol
- Appearance : White crystalline powder
- Melting Point : Approximately 243ºC
- Solubility : Soluble in water and organic solvents
The compound is synthesized through the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. It can also undergo hydrolysis to regenerate the corresponding acid, which is advantageous for various synthetic pathways in pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The mechanism involves binding to active sites or altering the conformation of target proteins.
Antiviral Activity
This compound has shown potential as an intermediate in the synthesis of inhibitors for hepatitis C virus helicase. This highlights its relevance in antiviral drug discovery and underscores the need for further biological evaluations.
Antimicrobial Properties
Research indicates that compounds derived from this structure may exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study reported that derivatives containing the 4-(aminomethyl)benzamide fragment demonstrated significant cytotoxicity against various hematologic and solid tumor cell lines. Compounds were tested against receptor tyrosine kinases, revealing potent inhibitory activity, particularly against EGFR and other kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate hydrochloride | Antiviral, Antimicrobial | Lacks methyl substitution at the ortho position |
| Methyl 3-methylbenzoate hydrochloride | Limited biological activity | Different substitution pattern on the benzene ring |
| Methyl 4-aminobenzoate hydrochloride | Moderate anticancer activity | Simple amino acid structure without methyl group |
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties valuable for targeted applications in synthesis and research .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antiviral Research : A study highlighted the synthesis of derivatives that inhibit hepatitis C virus helicase, showcasing promising antiviral activity.
- Anticancer Activity : In a systematic evaluation of compounds containing the 4-(aminomethyl)benzamide fragment, significant cytotoxicity was observed against multiple cancer cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency against HDACs .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride?
Synthesis optimization requires careful control of reaction conditions. For example, solvent choice (e.g., ethanol or methanol under reflux), temperature (60–80°C), and reaction time (6–12 hours) significantly impact yield and purity. Catalysts like palladium or platinum may enhance reduction steps for the aminomethyl group. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- NMR spectroscopy : Confirm the presence of the methylbenzoate (δ 3.8–4.0 ppm for methoxy group) and aminomethyl (δ 1.8–2.2 ppm) moieties.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 201.65 .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a cool (<25°C), dry, and well-ventilated environment. Avoid exposure to moisture and light by using amber glass vials with desiccants. Long-term stability studies suggest negligible degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction by-products during synthesis?
Contradictory by-product profiles (e.g., oxidation to carboxylic acids vs. reduction to alcohols) often arise from varying reagent ratios or oxygen exposure. Use controlled atmosphere reactors (e.g., nitrogen-purged systems) and monitor intermediates via in-situ FTIR or HPLC-MS . Statistical tools like Design of Experiments (DoE) can identify critical parameters .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like NMDA receptors, which have been linked to neurological applications.
- Molecular docking simulations : Use software (e.g., AutoDock Vina) to predict binding modes based on the aminomethyl group’s electrostatic interactions with active sites .
Q. How can structure-activity relationships (SAR) be explored for pharmaceutical applications?
Synthesize derivatives by modifying the methylbenzoate or aminomethyl groups (e.g., halogenation or alkylation). Test analogs in in vitro assays (e.g., IC50 determination in enzyme inhibition studies) and correlate substitutions with activity trends. For example, bulkier substituents may enhance receptor selectivity .
Q. What analytical methods are suitable for detecting degradation products under stress conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
